Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate
CAS No.: 21695-35-2
Cat. No.: VC15816943
Molecular Formula: C13H11NO6
Molecular Weight: 277.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21695-35-2 |
|---|---|
| Molecular Formula | C13H11NO6 |
| Molecular Weight | 277.23 g/mol |
| IUPAC Name | methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate |
| Standard InChI | InChI=1S/C13H11NO6/c1-19-10(15)6-14-11(16)8-4-3-7(13(18)20-2)5-9(8)12(14)17/h3-5H,6H2,1-2H3 |
| Standard InChI Key | RKBOORVKPMUCLS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC |
Introduction
Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate is a synthetic organic compound belonging to the isoindoline derivatives class. It has a molecular formula of C13H11NO6 and a molecular weight of approximately 277.23 g/mol . This compound is recognized for its potential applications in pharmaceutical research due to its structural complexity and functional groups that may interact with biological systems.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 21695-35-2 |
| Molecular Formula | C13H11NO6 |
| Molecular Weight | Approximately 277.23 g/mol |
Synthesis
The synthesis of methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate typically involves multi-step organic reactions. While specific synthetic routes may vary, the general approach includes using appropriate solvents and catalysts under controlled temperature conditions to optimize yield and purity.
Applications
This compound has potential applications in several scientific fields due to its reactivity and biological interactions:
Pharmaceutical Research
Isoindoline derivatives are known for their diverse biological activities, making them valuable candidates for medicinal chemistry research.
Organic Synthesis
Its structure features functional groups that can participate in various chemical reactions, contributing to advancements in organic synthesis techniques.
Suppliers
Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate can be sourced from suppliers like Ryan Scientific Inc., based in the United States .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume